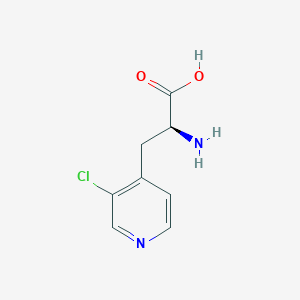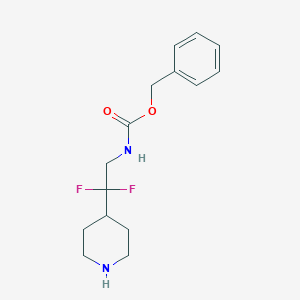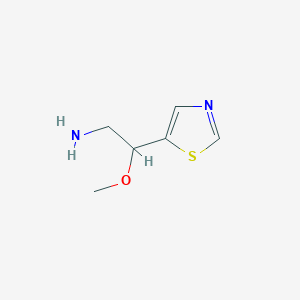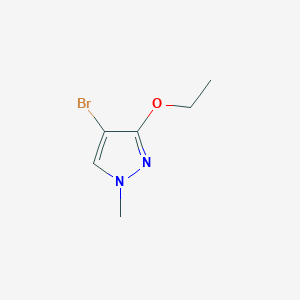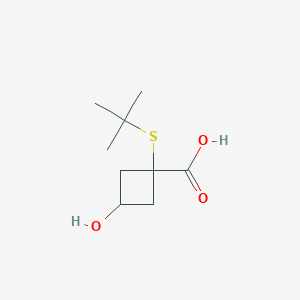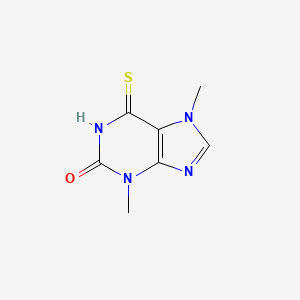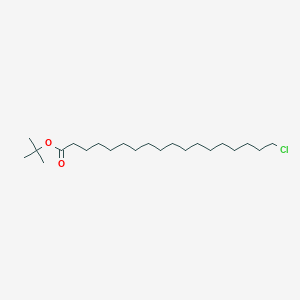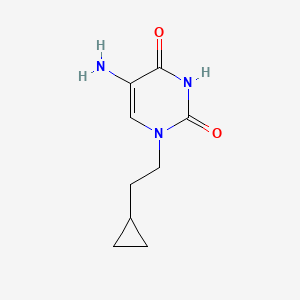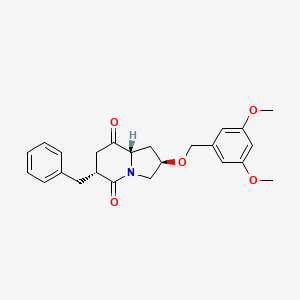
(2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione is a complex organic compound that belongs to the class of hexahydroindolizines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione typically involves multiple steps, including the formation of the hexahydroindolizine core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the hexahydroindolizine core through cyclization of appropriate precursors.
Functional Group Transformations: Introduction of benzyl and dimethoxybenzyl groups through nucleophilic substitution or other suitable reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired structure.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing chromatography, crystallization, or other methods to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions to modify the benzyl or dimethoxybenzyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents like dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of hexahydroindolizines are often explored for their therapeutic potential, including as drug candidates for various diseases.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexahydroindolizine Derivatives: Compounds with similar core structures but different functional groups.
Benzyl and Dimethoxybenzyl Compounds: Compounds containing benzyl or dimethoxybenzyl groups with different core structures.
Uniqueness
The uniqueness of (2R,6R,8AS)-6-benzyl-2-((3,5-dimethoxybenzyl)oxy)hexahydroindolizine-5,8-dione lies in its specific combination of functional groups and stereochemistry, which may confer unique biological activities or chemical reactivity.
Eigenschaften
Molekularformel |
C24H27NO5 |
|---|---|
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
(2R,6R,8aS)-6-benzyl-2-[(3,5-dimethoxyphenyl)methoxy]-1,2,3,6,7,8a-hexahydroindolizine-5,8-dione |
InChI |
InChI=1S/C24H27NO5/c1-28-19-9-17(10-20(12-19)29-2)15-30-21-13-22-23(26)11-18(24(27)25(22)14-21)8-16-6-4-3-5-7-16/h3-7,9-10,12,18,21-22H,8,11,13-15H2,1-2H3/t18-,21-,22+/m1/s1 |
InChI-Schlüssel |
AVTSLNYKKXLAQC-QIJUGHKUSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1)CO[C@@H]2C[C@H]3C(=O)C[C@H](C(=O)N3C2)CC4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)COC2CC3C(=O)CC(C(=O)N3C2)CC4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[5-(4-fluorophenyl)-10-morpholin-4-yl-1,5,8,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-12-yl]pyrimidin-2-amine](/img/structure/B13339005.png)
![(S)-2-((Benzyloxy)carbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13339007.png)
